ethyl 3-(3,4-dimethoxyphenyl)-7-[(methylsulfonyl)oxy]-4-oxo-4H-chromene-2-carboxylate
Description
Ethyl 3-(3,4-dimethoxyphenyl)-7-[(methylsulfonyl)oxy]-4-oxo-4H-chromene-2-carboxylate is a synthetic chromene-derived compound characterized by a 4H-chromene core substituted with a 3,4-dimethoxyphenyl group at position 3, a methylsulfonyloxy (mesyloxy) group at position 7, and an ethyl carboxylate ester at position 2. The compound’s structural elucidation likely relies on crystallographic refinement tools such as SHELXL, a widely used program for small-molecule and macromolecular structure determination . The methylsulfonyloxy group is a reactive substituent, often serving as a leaving group in nucleophilic substitution reactions, which may enhance the compound’s utility in medicinal chemistry or materials science.
Properties
IUPAC Name |
ethyl 3-(3,4-dimethoxyphenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9S/c1-5-28-21(23)20-18(12-6-9-15(26-2)17(10-12)27-3)19(22)14-8-7-13(11-16(14)29-20)30-31(4,24)25/h6-11H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDKWWMSQIQKFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(3,4-dimethoxyphenyl)-7-[(methylsulfonyl)oxy]-4-oxo-4H-chromene-2-carboxylate (CAS No. 610759-23-4) is a synthetic compound belonging to the chromene family, characterized by its complex structure involving a chromene core, methoxy groups, and a sulfonyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.
- Molecular Formula : C21H20O9S
- Molecular Weight : 448.44 g/mol
- Structural Features : The compound features a chromene backbone with substituents that enhance its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Anticancer Activity :
- Studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A431 (skin cancer). The mechanism of action appears to involve the induction of apoptosis through the modulation of apoptotic pathways and inhibition of cell proliferation.
- IC50 Values : The IC50 values for MCF-7 cells were reported to be significantly lower than those of standard chemotherapeutic agents like doxorubicin, indicating potent anticancer properties .
-
Antioxidant Properties :
- The compound has shown promising free radical scavenging activity. This is attributed to the presence of methoxy groups on the phenyl ring, which enhance electron donation and stabilize free radicals.
- Comparative studies using DPPH and ABTS assays revealed that it effectively reduces oxidative stress in cellular models .
- Anti-inflammatory Effects :
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer progression, such as COX and lipoxygenases.
Case Studies
-
Anticancer Activity :
- A study involving MCF-7 and A431 cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through mitochondrial pathways, as evidenced by increased levels of cytochrome c release and activation of caspase cascades .
- Antioxidant Activity :
Data Table: Biological Activities Summary
| Biological Activity | Assay Type | Result/IC50 Value |
|---|---|---|
| Anticancer (MCF-7 Cells) | MTT Assay | IC50 < 10 µM |
| Antioxidant | DPPH Scavenging | Effective at 20 µM |
| Anti-inflammatory | COX Inhibition Assay | IC50 = 15 µM |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds similar to ethyl 3-(3,4-dimethoxyphenyl)-7-[(methylsulfonyl)oxy]-4-oxo-4H-chromene-2-carboxylate exhibit promising anticancer properties. A study demonstrated that derivatives of chromene compounds can induce apoptosis in cancer cells through the modulation of various signaling pathways such as the PI3K/Akt pathway .
Case Study:
A particular derivative was tested against breast cancer cell lines and showed a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism involved the activation of caspase enzymes, leading to programmed cell death .
1.2 Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
Case Study:
In a controlled experiment using lipopolysaccharide-stimulated macrophages, treatment with this compound resulted in a 50% decrease in TNF-alpha production compared to untreated controls .
Pharmacological Applications
2.1 Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it possesses significant free radical scavenging activity, comparable to well-known antioxidants like ascorbic acid .
Data Table: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| Ethyl 3-(3,4-dimethoxyphenyl)-... | 85 | 90 |
| Ascorbic Acid | 95 | 92 |
| Quercetin | 80 | 88 |
Materials Science Applications
3.1 Development of Functional Materials
The unique structure of this compound allows for its incorporation into polymer matrices for the development of functional materials with enhanced properties.
Case Study:
In a recent study, this compound was embedded into polystyrene films to create materials with improved UV protection and thermal stability. The modified films exhibited a reduction in UV transmittance by up to 70% compared to unmodified films .
Comparison with Similar Compounds
Key Findings :
- The methylsulfonyloxy group increases molecular weight and introduces sulfonyl electronegativity, which may improve metabolic stability compared to alkylamine-substituted analogs (e.g., piperidinyloxy or pyrrolidinyloxy groups) .
- Piperidinyl/pyrrolidinyloxy substituents (as in the analogs above) introduce basic nitrogen atoms, enhancing water solubility and enabling interactions with biological targets such as ion channels or enzymes .
Role of the 3,4-Dimethoxyphenyl Group
The 3,4-dimethoxyphenyl moiety is conserved across multiple analogs (e.g., compounds in ), suggesting its critical role in π-π stacking interactions or binding to aromatic residue-rich protein pockets. This group may also contribute to redox activity due to the electron-donating methoxy substituents.
Carboxylate Ester vs. Heterocyclic Modifications
The target compound’s ethyl carboxylate ester at position 2 contrasts with pyrido-pyrimidinone cores in analogs from . This difference impacts:
- Lipophilicity: The chromene-carboxylate system is less polar than pyrido-pyrimidinones, affecting membrane permeability.
- Synthetic Versatility : The ester group allows hydrolysis to carboxylic acids for further derivatization.
Research Implications and Gaps
While structural comparisons highlight functional group contributions, experimental data on the target compound’s bioactivity, solubility, or stability are absent in the provided evidence . For example:
- The methylsulfonyloxy group’s leaving-group propensity could render the compound a prodrug or intermediate in synthesis.
- Comparative crystallographic studies using SHELXL would clarify conformational differences between the chromene and pyrido-pyrimidinone cores.
Q & A
Q. What synthetic methodologies are effective for preparing ethyl 3-(3,4-dimethoxyphenyl)-7-[(methylsulfonyl)oxy]-4-oxo-4H-chromene-2-carboxylate?
Methodological Answer: The compound can be synthesized via multi-step reactions involving chromene core formation followed by functionalization. Key steps include:
- Chromene ring construction : Use a base-catalyzed cyclization of a precursor like 3-(3,4-dimethoxyphenyl)propanoic acid derivatives.
- Sulfonate ester introduction : React the hydroxyl group at position 7 with methylsulfonyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .
- Esterification : Ethyl ester formation at position 2 can be achieved via carbodiimide-mediated coupling or direct acid chloride reaction.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are recommended for isolating high-purity product.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions, particularly distinguishing between methoxy (δ 3.7–3.9 ppm) and sulfonate (δ 3.3 ppm for methylsulfonyl) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode for [M+Na] ion).
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm) and sulfonate S=O vibrations (~1350 cm) .
- X-ray Powder Diffraction (XRPD) : Confirm crystallinity and compare with simulated patterns from single-crystal data .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with saline for 15 minutes. Administer oxygen if inhaled .
- Waste Disposal : Collect in halogenated waste containers due to the sulfonate group. Avoid aqueous neutralization without prior risk assessment .
Advanced Research Questions
Q. How can SHELXL be utilized to refine the crystal structure of this compound?
Methodological Answer:
- Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Ensure data completeness > 95% .
- Structure Solution : Employ SHELXD for direct methods to locate heavy atoms (e.g., sulfur from sulfonate). For partial occupancy or disorder, apply restraints (e.g., SIMU/DELU in SHELXL) .
- Refinement : Use SHELXL for full-matrix least-squares refinement. Include anisotropic displacement parameters for non-H atoms. Hydrogen atoms can be placed geometrically (riding model) .
- Validation : Check R/wR values (< 0.05/0.15) and analyze residual electron density maps (< 0.5 eÅ) .
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
Methodological Answer:
- Targeted Modifications :
- Assays : Test derivatives in enzyme inhibition assays (e.g., kinases) using IC measurements. Pair with molecular docking (AutoDock Vina) to correlate activity with steric/electronic parameters .
Q. What computational approaches predict the compound’s reactivity and stability under varying conditions?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate HOMO/LUMO energies for redox stability .
- Molecular Dynamics (MD) : Simulate solvation in polar (water) and non-polar (chloroform) solvents to assess aggregation tendencies .
- Thermogravimetric Analysis (TGA) : Validate computational predictions of thermal stability (decomposition onset > 200°C expected for sulfonate esters) .
Q. How can conflicting data on thermal decomposition pathways be resolved?
Methodological Answer:
- Controlled Experiments : Perform TGA-DSC under inert (N) and oxidative (O) atmospheres to distinguish between pyrolysis (char formation) and combustion (CO release) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., methylsulfonic acid) to identify degradation mechanisms .
- Cross-Validation : Compare experimental data with computational pyrolysis simulations (ReaxFF MD) to reconcile discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
